Cas no 7148-05-2 (1-Piperazinepropanoicacid, 4-methyl-, ethyl ester)

1-Piperazinepropanoic acid, 4-methyl-, ethyl ester is a specialized organic compound featuring a piperazine core with a 4-methyl substitution and an ethyl ester functional group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical intermediates. The ethyl ester moiety enhances solubility and reactivity, facilitating further derivatization. The 4-methyl substitution can influence steric and electronic properties, making it valuable for fine-tuning molecular interactions. Its well-defined chemical profile ensures consistent performance in research and industrial processes. Suitable for use in controlled environments, this compound is handled with standard laboratory precautions to maintain purity and stability.
1-Piperazinepropanoicacid, 4-methyl-, ethyl ester structure
7148-05-2 structure
Product name:1-Piperazinepropanoicacid, 4-methyl-, ethyl ester
CAS No:7148-05-2
MF:C10H20N2O2
MW:200.278
MDL:MFCD00785764
CID:578488
PubChem ID:231074

1-Piperazinepropanoicacid, 4-methyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinepropanoicacid, 4-methyl-, ethyl ester
    • 3-(4-methyl-piperazin-1-yl)-propionic acid ethyl ester
    • 3-(4-methyl-piperazino)-propionic acid ethyl ester
    • 3-(4-Methyl-piperazino)-propionsaeure-aethylester
    • AC1L5KWM
    • AC1Q658E
    • AR-1I8641
    • CTK5D4280
    • NSC26585
    • SureCN8002029
    • β-(4-Methylpiperazino-1)-propionsaeureethylester
    • MFCD00785764
    • 3-(4-METHYL-PIPERAZIN-1-YL)-PROPIONIC ACID ETHYLESTER
    • DTXSID90282575
    • SCHEMBL8002029
    • AKOS008960379
    • SY022673
    • 7148-05-2
    • ethyl3-(4-methylpiperazin-1-yl)propanoate
    • ethyl 3-(4-methylpiperazin-1-yl)propanoate
    • A914614
    • NSC-26585
    • CS-0317278
    • FS-5220
    • 1-Piperazinepropanoic acid, 4-methyl-, ethyl ester
    • AC6674
    • 1-Piperazinepropanoicacid,4-methyl-,ethyl ester
    • Ethyl 3-(4-Methyl-1-piperazinyl)propanoate
    • STL253593
    • Ethyl3-(4-Methyl-1-piperazinyl)propanoate
    • MDL: MFCD00785764
    • Inchi: InChI=1S/C10H20N2O2/c1-3-14-10(13)4-5-12-8-6-11(2)7-9-12/h3-9H2,1-2H3
    • InChI Key: WQLYUEPNQYYYIH-UHFFFAOYSA-N
    • SMILES: CCOC(=O)CCN1CCN(C)CC1

Computed Properties

  • Exact Mass: 200.15200
  • Monoisotopic Mass: 200.152
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 32.8Ų

Experimental Properties

  • Density: 1.005
  • Boiling Point: 74℃(lit.)
  • Flash Point: 119°C
  • Refractive Index: 1.467
  • PSA: 32.78000
  • LogP: 0.06280

1-Piperazinepropanoicacid, 4-methyl-, ethyl ester Security Information

1-Piperazinepropanoicacid, 4-methyl-, ethyl ester Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Piperazinepropanoicacid, 4-methyl-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB305115-2 g
3-(4-Methyl-piperazin-1-yl)-propionic acid ethyl ester, 98%; .
7148-05-2 98%
2g
€150.00 2023-04-26
abcr
AB305115-10 g
3-(4-Methyl-piperazin-1-yl)-propionic acid ethyl ester, 98%; .
7148-05-2 98%
10g
€496.50 2023-04-26
Chemenu
CM524408-1g
Ethyl 3-(4-methylpiperazin-1-yl)propanoate
7148-05-2 97%
1g
$69 2022-08-31
eNovation Chemicals LLC
D255593-5g
Ethyl 3-(4-Methyl-1-piperazinyl)propanoate
7148-05-2 95%
5g
$715 2024-07-20
Ambeed
A313494-5g
Ethyl 3-(4-methylpiperazin-1-yl)propanoate
7148-05-2 97%
5g
$215.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1387948-5g
Ethyl 3-(4-methylpiperazin-1-yl)propanoate
7148-05-2 98%
5g
¥4550.00 2024-05-02
A2B Chem LLC
AH14839-1g
Ethyl 3-(4-methylpiperazin-1-yl)propanoate
7148-05-2 >98%
1g
$195.00 2024-04-19
Crysdot LLC
CD11068231-5g
Ethyl 3-(4-methylpiperazin-1-yl)propanoate
7148-05-2 97%
5g
$413 2024-07-18
abcr
AB305115-5 g
3-(4-Methyl-piperazin-1-yl)-propionic acid ethyl ester, 98%; .
7148-05-2 98%
5g
€304.80 2023-04-26
Chemenu
CM524408-5g
Ethyl 3-(4-methylpiperazin-1-yl)propanoate
7148-05-2 97%
5g
$237 2022-08-31

1-Piperazinepropanoicacid, 4-methyl-, ethyl ester Production Method

1-Piperazinepropanoicacid, 4-methyl-, ethyl ester Related Literature

Additional information on 1-Piperazinepropanoicacid, 4-methyl-, ethyl ester

1-Piperazinepropanoic acid, 4-methyl-, ethyl ester (CAS No. 7148-05-2): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

1-Piperazinepropanoic acid, 4-methyl-, ethyl ester, identified by its Chemical Abstracts Service (CAS) number 7148-05-2, is a compound of significant interest in the realms of chemical biology and pharmaceutical innovation. This compound, belonging to the piperazine derivative family, exhibits unique structural and functional properties that make it a valuable candidate for various research applications. The molecular structure incorporates both a piperazine ring and a carboxylic acid ester moiety, which contribute to its versatility in synthetic chemistry and biological interactions.

The piperazinepropanoic acid, 4-methyl-, ethyl ester moiety is particularly noteworthy due to its ability to engage in multiple hydrogen bonding interactions, a feature that enhances its solubility and reactivity in aqueous environments. This characteristic is particularly advantageous in drug design, where bioavailability and interaction with biological targets are critical factors. The presence of the 4-methyl group further modulates the electronic properties of the molecule, influencing its binding affinity and metabolic stability.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of piperazine derivatives for their potential therapeutic applications. 1-Piperazinepropanoic acid, 4-methyl-, ethyl ester has been investigated for its role in developing novel compounds targeting neurological disorders, infectious diseases, and inflammatory conditions. Its structural framework allows for modifications that can fine-tune pharmacokinetic profiles, making it a promising scaffold for drug discovery.

One of the most compelling aspects of 1-piperazinepropanoic acid, 4-methyl-, ethyl ester is its utility as an intermediate in the synthesis of more complex molecules. Researchers have leveraged this compound to create derivatives with enhanced binding affinity to specific biological receptors. For instance, studies have demonstrated its potential in designing ligands for G-protein coupled receptors (GPCRs), which are involved in a myriad of physiological processes. The ability to modify the ethyl ester group provides further flexibility, enabling chemists to explore a wide range of functionalizations.

The compound's relevance extends beyond academic research; it has found practical applications in industrial settings as well. Its stability under various conditions makes it suitable for large-scale synthesis processes. Additionally, its compatibility with green chemistry principles has led to interest in using 1-piperazinepropanoic acid, 4-methyl-, ethyl ester as a building block in environmentally friendly synthetic routes.

Recent advancements in computational chemistry have further enhanced the understanding of 1-piperazinepropanoic acid, 4-methyl-, ethyl ester's properties. Molecular modeling studies have provided insights into its interaction with biological targets at an atomic level. These simulations have been instrumental in predicting how structural modifications might impact its pharmacological activity. Such high-resolution data are invaluable for medicinal chemists aiming to optimize lead compounds.

The synthesis of 1-piperazinepropanoic acid, 4-methyl-, ethyl ester itself is an area of active investigation. Researchers have developed efficient synthetic pathways that minimize waste and maximize yield. These methods often involve multi-step reactions that highlight the compound's reactivity at different functional groups. The development of such protocols aligns with the growing emphasis on sustainable chemistry practices.

In conclusion,1-Piperazinepropanoic acid, 4-methyl-, ethyl ester (CAS No. 7148-05-2) represents a fascinating compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it a cornerstone in the development of novel therapeutic agents. As research continues to uncover new possibilities, this compound is poised to play an increasingly significant role in addressing some of the most pressing challenges in modern medicine.

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(CAS:7148-05-2)1-Piperazinepropanoicacid, 4-methyl-, ethyl ester
A914614
Purity:99%
Quantity:5g
Price ($):194.0